
2,5-Difluoro-4-phenylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Difluoro-4-phenylpyrimidine is a fluorinated pyrimidine derivative Pyrimidines are heterocyclic aromatic organic compounds, characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Difluoro-4-phenylpyrimidine typically involves the fluorination of pyrimidine derivatives. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a fluorine atom replaces a leaving group such as chlorine or bromine on the pyrimidine ring. For example, the reaction of 4,6-difluoro-2-phenylpyrimidine with appropriate nucleophiles can yield the desired compound .
Industrial Production Methods
Industrial production of fluorinated pyrimidines often employs scalable and efficient synthetic routesAdditionally, catalytic methods such as the Suzuki–Miyaura coupling reaction can be employed to construct the pyrimidine ring with high precision and yield .
化学反应分析
Types of Reactions
2,5-Difluoro-4-phenylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents may be required.
Coupling Reactions: Reactions such as the Suzuki–Miyaura coupling can be used to form carbon-carbon bonds, expanding the molecular framework.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or organolithium compounds can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide may be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce more complex aromatic systems .
科学研究应用
2,5-Difluoro-4-phenylpyrimidine has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Agrochemicals: Fluorinated pyrimidines are used in the development of pesticides and herbicides due to their enhanced stability and bioactivity.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2,5-Difluoro-4-phenylpyrimidine depends on its specific application. In medicinal chemistry, the compound may act by inhibiting key enzymes or receptors involved in disease pathways. The fluorine atoms can enhance binding affinity and selectivity by interacting with target proteins through hydrogen bonding and hydrophobic interactions .
相似化合物的比较
Similar Compounds
2,4-Difluoropyrimidine: Another fluorinated pyrimidine with similar properties but different substitution patterns.
4-Phenylpyrimidine: Lacks the fluorine atoms, resulting in different chemical and biological properties.
2,5-Difluoropyridine: A related compound with a pyridine ring instead of a pyrimidine ring.
Uniqueness
2,5-Difluoro-4-phenylpyrimidine is unique due to the specific positioning of the fluorine atoms and the phenyl group, which can significantly influence its reactivity and interactions with biological targets. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C10H6F2N2 |
|---|---|
分子量 |
192.16 g/mol |
IUPAC 名称 |
2,5-difluoro-4-phenylpyrimidine |
InChI |
InChI=1S/C10H6F2N2/c11-8-6-13-10(12)14-9(8)7-4-2-1-3-5-7/h1-6H |
InChI 键 |
QRPFWJUVWLFNQY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC(=NC=C2F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


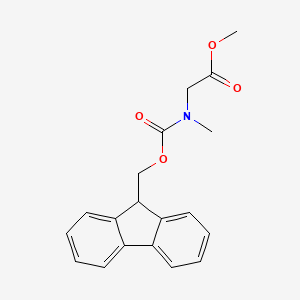
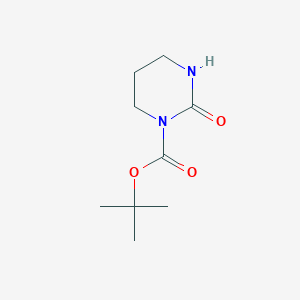

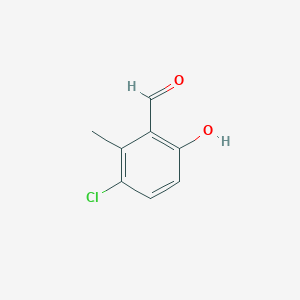
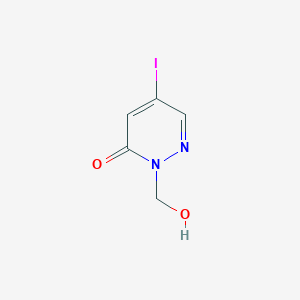
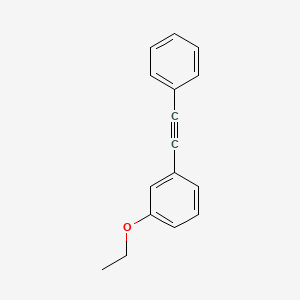
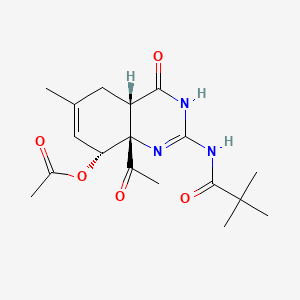
![2-Iodo-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13099716.png)
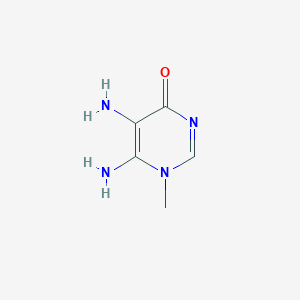
![4-Chloro-5-phenyl-2-(trifluoromethyl)thieno[2,3-d]pyrimidine](/img/structure/B13099731.png)
![(1R,4S)-5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B13099737.png)
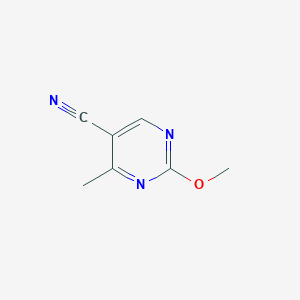
![2-[3-(3-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13099742.png)

